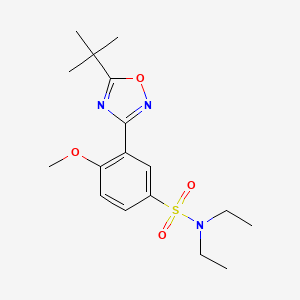
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. It is a quinoline-based compound that has been synthesized through various methods, and has shown promising results in in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also appears to have an effect on the expression of certain genes involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells in in vitro studies. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide in lab experiments is its ability to target multiple pathways involved in disease progression. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide. One direction is to further investigate its mechanism of action and identify specific targets for its use in therapeutic applications. Another direction is to conduct more in vivo studies to determine its efficacy and safety in animal models. Additionally, research could focus on developing novel derivatives of N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can be achieved through several methods, including the reaction of 2-hydroxy-8-methylquinoline with 2,5-dimethylbenzyl chloride, followed by reaction with nicotinic acid. Another method involves the reaction of 2-hydroxy-8-methylquinoline with 2,5-dimethylbenzaldehyde, followed by reaction with nicotinic acid and reduction with sodium borohydride.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has been studied for its potential use in various therapeutic applications. It has shown anti-inflammatory, anti-cancer, and anti-microbial properties in in vitro studies. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-9-10-17(2)22(12-16)28(25(30)20-8-5-11-26-14-20)15-21-13-19-7-4-6-18(3)23(19)27-24(21)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUVHHSKKGZOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)








